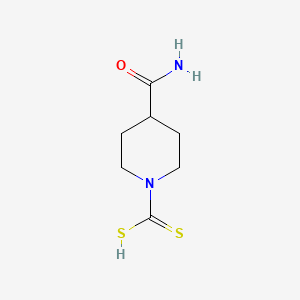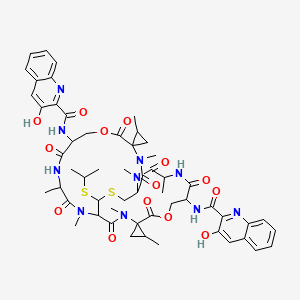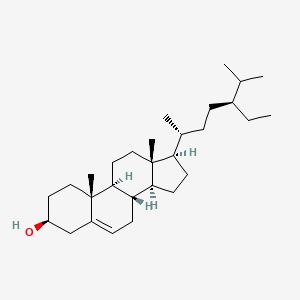
thiiran-2-ylmethyl methacrylate
Übersicht
Beschreibung
Thiiran-2-ylmethyl methacrylate is an organic compound with the molecular formula C7H10O2S. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but insoluble in water . This compound is widely used in the field of polymer chemistry as a monomer for synthesizing various polymer materials, including coatings, adhesives, elastomers, and specialized organic films .
Vorbereitungsmethoden
Thiiran-2-ylmethyl methacrylate can be synthesized through the reaction of thiiran and methyl methacrylate under appropriate conditions . The specific reaction conditions can vary depending on laboratory requirements and industrial production methods. This process can be carried out in bulk or in solution using AIBN as an initiator and chain transfer agents such as cyanopropyl dithiobenzoate (CPDB) and cumyl dithiobenzoate (CDB) . Additionally, atom transfer radical polymerization (ATRP) can be performed using copper bromide complexed by tertiary amine ligands and ethyl 2-bromoisobutyrate (EBiB) or 2-bromopropionitrile (BPN) as initiators .
Analyse Chemischer Reaktionen
Thiiran-2-ylmethyl methacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include bases such as potassium hydroxide (KOH) and solvents like water and acetonitrile (MeCN) . One notable reaction is the thiirane-thietane rearrangement, which occurs in an aqueous medium with the formation of thietan-3-yl derivatives . In the presence of bases, this compound can react with nucleophiles, leading to the opening of the thiirane ring and the formation of various products .
Wissenschaftliche Forschungsanwendungen
Thiiran-2-ylmethyl methacrylate has a wide range of scientific research applications. In the field of polymer chemistry, it is used as a monomer for synthesizing polymers with unique properties, such as high thermal stability and chemical resistance . These polymers are utilized in the production of coatings, adhesives, and elastomers . Additionally, this compound is employed in the preparation of organic films with special functions, such as photosensitivity and high heat resistance . In the field of medicine, it has been explored for its potential use as a dental adhesive due to its ability to promote chemical adhesion to metals and polar surfaces .
Wirkmechanismus
The mechanism of action of thiiran-2-ylmethyl methacrylate involves its ability to undergo polymerization through its episulfide ring and methacrylate group . The episulfide ring can open and react with nucleophiles, leading to the formation of various products . Additionally, the methacrylate group can undergo radical polymerization, resulting in the formation of polymers with unique properties . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Thiiran-2-ylmethyl methacrylate is similar to other methacrylate compounds, such as glycidyl methacrylate and 2-hydroxypropyl methacrylate . it is unique due to the presence of the episulfide ring, which provides additional reactivity and allows for the formation of polymers with special properties . Other similar compounds include 2,3-epithiopropyl methacrylate and 2-(dimethylamino)ethyl methacrylate . These compounds share similar chemical structures and reactivity but differ in their specific functional groups and applications .
Eigenschaften
IUPAC Name |
thiiran-2-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-5(2)7(8)9-3-6-4-10-6/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUABORVCCLQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28431-02-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28431-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40883955 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3139-91-1 | |
| Record name | 2,3-Epithiopropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3139-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003139911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione](/img/structure/B1206017.png)








![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)

